molecular formula C19H22O5 B6508214 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate CAS No. 313372-10-0

3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B6508214
CAS No.: 313372-10-0
M. Wt: 330.4 g/mol
InChI Key: MKHFWQUNEUORAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the class of coumarins, which are benzopyran derivatives. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate typically involves the reaction of 7-hydroxycoumarin with acetic anhydride under acidic conditions. The reaction proceeds through acetylation of the hydroxyl group at the 7-position, followed by further functionalization to introduce the acetyl and hexyl groups at the 3 and 6 positions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It also interacts with cellular pathways involved in oxidative stress, contributing to its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl acetate
  • 3-acetyl-6-bromo-2H-chromen-2-one
  • 7-hydroxy-4-methylcoumarin

Uniqueness

3-acetyl-6-hexyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives. Its hexyl group at the 6-position and acetyl group at the 3-position contribute to its unique properties .

Properties

IUPAC Name

(3-acetyl-6-hexyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-4-5-6-7-8-14-9-15-10-16(12(2)20)19(22)24-18(15)11-17(14)23-13(3)21/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHFWQUNEUORAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.